2-(1-Ethyl-1H-pyrazol-5-yl)piperidine
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Overview
Description
2-(1-Ethyl-1H-pyrazol-5-yl)piperidine is a heterocyclic compound that features both a pyrazole and a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Ethyl-1H-pyrazol-5-yl)piperidine typically involves the reaction of 1-ethyl-1H-pyrazole with piperidine under specific conditions. One common method is the cyclization of appropriate precursors using a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
2-(1-Ethyl-1H-pyrazol-5-yl)piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, where halogenated derivatives can be formed.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of reduced amines.
Substitution: Formation of alkylated piperidine derivatives.
Scientific Research Applications
2-(1-Ethyl-1H-pyrazol-5-yl)piperidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmacophore in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(1-Ethyl-1H-pyrazol-5-yl)piperidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby affecting biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 2-(1-Methyl-1H-pyrazol-5-yl)piperidine
- 2-(1-Ethyl-1H-pyrazol-4-yl)piperidine
- 2-(1-Methyl-1H-pyrazol-4-yl)piperidine
Uniqueness
2-(1-Ethyl-1H-pyrazol-5-yl)piperidine is unique due to its specific substitution pattern on the pyrazole ring, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for exploring new chemical reactions and potential therapeutic applications .
Properties
Molecular Formula |
C10H17N3 |
---|---|
Molecular Weight |
179.26 g/mol |
IUPAC Name |
2-(2-ethylpyrazol-3-yl)piperidine |
InChI |
InChI=1S/C10H17N3/c1-2-13-10(6-8-12-13)9-5-3-4-7-11-9/h6,8-9,11H,2-5,7H2,1H3 |
InChI Key |
IYDRUKDIVFSUHN-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=CC=N1)C2CCCCN2 |
Origin of Product |
United States |
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